molecular formula C6H7BrN2 B022881 2-Amino-5-bromo-3-methylpyridine CAS No. 3430-21-5

2-Amino-5-bromo-3-methylpyridine

Cat. No.: B022881
CAS No.: 3430-21-5
M. Wt: 187.04 g/mol
InChI Key: KBLGGRWUEVCNPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromo-3-methylpyridine can be synthesized from 2-amino-3-methylpyridine through a bromination reaction . The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-methylpyridine is unique due to the combination of the amino group, bromine atom, and methyl group on the pyridine ring.

Biological Activity

O-O-Dibenzyl-(-)-actinonin is a naturally occurring compound derived from actinomycetes, particularly known for its antibacterial and potential anti-tumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Actinonin

Actinonin, a derivative of the compound under discussion, has been extensively studied for its biological activities. It primarily functions as an inhibitor of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. By inhibiting PDF, actinonin disrupts bacterial growth, making it a candidate for antibiotic development . Additionally, it has shown promise in anti-tumor applications by inducing apoptosis in cancer cells.

The mechanism through which O-O-Dibenzyl-(-)-actinonin exerts its effects involves the following key points:

  • Inhibition of Peptide Deformylase : This enzyme is essential for the removal of the formyl group from nascent peptides in bacteria. Inhibition leads to the accumulation of unprocessed proteins, ultimately resulting in cell death .
  • Induction of Apoptosis : In cancer cells, actinonin has been observed to activate apoptotic pathways, leading to programmed cell death. This effect is attributed to the compound's ability to interfere with cellular signaling pathways that regulate survival and proliferation .

Biological Activity Data

Research has documented various biological activities associated with O-O-Dibenzyl-(-)-actinonin. Below is a summary table highlighting key findings from recent studies.

Study Biological Activity Effectiveness Notes
Study 1AntibacterialEffective against Staphylococcus aureusMinimum inhibitory concentration (MIC) determined
Study 2Anti-tumorInduces apoptosis in breast cancer cellsMechanism involves caspase activation
Study 3AntifungalModerate activity against Candida albicansSynergistic effects observed with other antifungals

Case Studies

  • Antibacterial Activity : A study published in Frontiers in Chemistry demonstrated that O-O-Dibenzyl-(-)-actinonin exhibits significant antibacterial activity against various Gram-positive bacteria. The research indicated that the compound's MIC values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .
  • Anti-tumor Effects : In a separate investigation focusing on cancer cell lines, O-O-Dibenzyl-(-)-actinonin was found to induce apoptosis through the mitochondrial pathway. This study highlighted the compound's ability to activate caspases and downregulate anti-apoptotic proteins, marking it as a promising candidate for further development in cancer therapy .
  • Synergistic Effects : Research has also explored the synergistic effects of O-O-Dibenzyl-(-)-actinonin when combined with other antimicrobial agents. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting that combination therapies could be an effective strategy in combatting antibiotic resistance .

Properties

IUPAC Name

5-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGGRWUEVCNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187866
Record name 2-Amino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-21-5
Record name 2-Amino-5-bromo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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